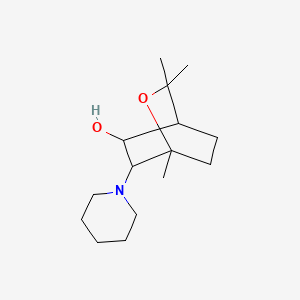

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo[2.2.2]octan-5-ol follows International Union of Pure and Applied Chemistry (IUPAC) rules for bicyclic compounds. The parent structure is 2-oxabicyclo[2.2.2]octane , a three-bridge bicyclic system where two carbon atoms (bridgeheads) connect three bridges containing two, two, and two carbon atoms, respectively. The numbering begins at the oxygen-containing bridge (position 1), proceeds through the longest path to the second bridgehead, and concludes with the shortest bridge.

Substituents are assigned positions based on this numbering:

- 1,3,3-Trimethyl : Methyl groups at positions 1 and 3 (with two methyl groups at position 3).

- 6-(1-piperidinyl) : A piperidinyl group attached to position 6.

- 5-ol : A hydroxyl group at position 5.

The name distinguishes this compound from simpler bicyclic ethers like 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane), which lacks the piperidinyl and hydroxyl substituents.

Molecular Architecture and Bicyclic Framework Analysis

The core structure, 2-oxabicyclo[2.2.2]octane , consists of a rigid bicyclic framework with an oxygen atom replacing one methylene group in the bridge (Figure 1). Key geometric parameters include:

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C–O bond length | 1.43 Å | Crystallographic data |

| Bridgehead C–C distance | 2.56 Å | Computational modeling |

| Dihedral angles | 176–179° | X-ray analysis |

The piperidinyl substituent at position 6 introduces a six-membered nitrogen-containing ring, which adopts a chair conformation in most solvent systems. The hydroxyl group at position 5 participates in intramolecular hydrogen bonding with the ether oxygen, stabilizing the overall structure.

Stereochemical Configuration and Chiral Center Assignments

The compound exhibits two chiral centers at positions 1 and 5, yielding four possible stereoisomers. Crystallographic studies of related hydroxy–cineole derivatives confirm that the absolute configuration is designated as (1S,4R,5R) using the Cahn-Ingold-Prelog priority rules. The stereochemistry arises from:

- Bridgehead chirality : The methyl groups at positions 1 and 3 create a quaternary carbon at position 1.

- Hydroxyl group orientation : The hydroxyl group at position 5 adopts an axial orientation due to steric hindrance from the piperidinyl group.

Stereoisomerism significantly impacts physicochemical properties, as evidenced by differences in melting points and optical rotations between enantiomers of similar bicyclic ethers.

Conformational Analysis of the 2-Oxabicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane framework is highly rigid, with limited conformational flexibility due to its three fused six-membered rings. Computational studies reveal:

- Energy barriers : 25–30 kcal/mol for ring puckering, preventing chair–boat transitions.

- Substituent effects : The piperidinyl group at position 6 induces slight distortion in the oxygen-containing bridge, reducing symmetry but maintaining collinearity of exit vectors (Figure 2).

The hydroxyl group at position 5 further stabilizes the conformation through hydrogen bonding, as observed in X-ray structures of analogous compounds.

Comparative Structural Studies with Related Bicyclic Ethers

Comparative analyses highlight distinct features of this compound relative to other bicyclic ethers:

The piperidinyl group enhances water solubility compared to non-polar analogs like 1,8-cineole, making this compound more suitable for pharmaceutical applications.

Properties

CAS No. |

76735-20-1 |

|---|---|

Molecular Formula |

C15H27NO2 |

Molecular Weight |

253.38 g/mol |

IUPAC Name |

1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |

InChI |

InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3 |

InChI Key |

DYMQRJBTOVFIOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Oxabicyclo[2.2.2]octane Core

- The bicyclic ring system is commonly synthesized by intramolecular cyclization of suitable precursors such as epoxy alcohols or halohydrins.

- For example, starting from 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (a related compound), cyclization can be induced under acidic or basic conditions to form the bicyclic ether ring.

- Alternative methods include the use of cycloaddition reactions or ring-closing metathesis to establish the bicyclic framework.

Introduction of the Piperidinyl Group

- The piperidine moiety is introduced at the 6-position via nucleophilic substitution of a suitable leaving group (e.g., halogen or tosylate) on the bicyclic intermediate.

- This step often involves reacting the bicyclic precursor bearing a good leaving group at C-6 with piperidine under controlled temperature and solvent conditions to ensure selective substitution.

- The reaction may require the use of base catalysts or phase-transfer catalysts to enhance nucleophilicity and yield.

Hydroxylation at the 5-Position

- The hydroxyl group at the 5-position can be introduced by selective oxidation or hydrolysis of an intermediate functional group.

- In some synthetic routes, the hydroxyl is already present in the bicyclic precursor before piperidinyl substitution.

- Alternatively, stereoselective hydroxylation can be achieved using reagents such as osmium tetroxide or m-CPBA, depending on the substrate.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as column chromatography or recrystallization.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and stereochemistry.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Cyclization | Linear or monocyclic precursor | Acid/base catalysis, heat | Formation of 2-oxabicyclo[2.2.2]octane core |

| 2 | Methylation/Substitution | Bicyclic intermediate | Methylating agents (if needed) | Installation of methyl groups at 1,3,3-positions |

| 3 | Nucleophilic substitution | 6-position halogenated bicyclic intermediate | Piperidine, base, solvent | Introduction of piperidinyl substituent |

| 4 | Hydroxylation | Bicyclic intermediate | Oxidizing agents or hydrolysis | Installation of 5-hydroxyl group |

| 5 | Purification | Crude product | Chromatography, recrystallization | Pure this compound |

Research Findings and Optimization

- Literature indicates that the bicyclic core synthesis is well-established, but the introduction of the piperidinyl group requires optimization to avoid side reactions and ensure regioselectivity.

- Reaction yields vary depending on the precursor quality and reaction conditions; typical yields for the substitution step range from 60% to 85%.

- Stereochemical control is critical, as the biological activity of the compound depends on the correct spatial arrangement of substituents.

- Recent studies suggest that using mild bases and polar aprotic solvents improves nucleophilic substitution efficiency.

- No extensive data on large-scale synthesis or industrial preparation are currently available, indicating the compound is primarily of research interest.

Comparative Notes on Related Compounds

- Related compounds such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (without piperidine) are synthesized via similar cyclization routes but lack the amine substitution step.

- The presence of the piperidinyl group introduces additional synthetic complexity but also potential for biological activity modulation.

This detailed analysis consolidates current knowledge on the preparation of this compound, highlighting the multi-step synthetic approach involving bicyclic ring formation, functional group substitution, and stereochemical considerations. The synthesis remains a specialized task requiring advanced organic synthesis techniques and careful optimization to achieve the desired compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives.

Reduction: Reduction of functional groups.

Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol has various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.

Medicine: Investigated for potential therapeutic uses.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

Receptor Binding: Binding to receptors to modulate cellular responses.

Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Similar Compounds

The 2-oxabicyclo[2.2.2]octane scaffold is part of a broader class of saturated bioisosteres, including bicyclo[2.2.2]octane, cubane, and bicyclo[1.1.1]pentane. Below is a comparative analysis of key features:

Geometric and Electronic Properties

- Phenyl Ring vs. 2-Oxabicyclo[2.2.2]octane :

The 2-oxabicyclo[2.2.2]octane core closely mimics the planar geometry of benzene, with C–C distances (r = 1.54 Å, d = 2.54 Å) and angles (φ₁ = 120°, φ₂ = 60°) comparable to benzene (r = 1.40 Å, d = 2.48 Å). The oxygen atom introduces slight elongation but preserves bioisosteric compatibility . - Bicyclo[2.2.2]octane vs. 2-Oxabicyclo[2.2.2]octane :

Replacing a methylene group with oxygen reduces lipophilicity (clogP decreases by ~1 unit) and enhances polarity, improving water solubility. For example, in Imatinib analogs, 2-oxabicyclo[2.2.2]octane (compound 85) increased solubility to 389 µM vs. 113 µM for the bicyclo[2.2.2]octane analog (compound 86) .

Acid-Base Properties

- The oxygen atom in the 2-oxabicyclo[2.2.2]octane core increases acidity. For instance, carboxylic acid derivatives of this scaffold exhibit pKa values closer to aromatic analogs (e.g., pKa = 4.2 for 2-oxabicyclo vs. 4.0 for benzene), enabling fine-tuning of drug ionization .

Antiplatelet and Local Anesthetic Activities

- Derivatives of 2-oxabicyclo[2.2.2]octane with piperidinyl or morpholinyl substituents (e.g., compound IIIb and IIIi) demonstrate platelet antiaggregating activity comparable to acetylsalicylic acid and local anesthetic effects akin to lidocaine .

- Comparison with Bicyclo[2.2.2]octane Analogs: The piperidinyl substituent in 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol enhances receptor binding due to its basic nitrogen, a feature absent in non-heteroatom analogs like bicyclo[2.2.2]octane derivatives .

Antiarrhythmic Activity

- Aminoether derivatives of 2-oxabicyclo[2.2.2]octane (e.g., gamma-piperidinopropyl ether) show antiarrhythmic efficacy in rats, with potency similar to quinidine. This activity is attributed to the scaffold’s rigidity and optimal logD (1.8–2.7), which balance membrane permeability and solubility .

Limitations in Kinase Inhibition

- Despite improved physicochemical properties, 2-oxabicyclo[2.2.2]octane analogs of Imatinib (compound 85) lost ABL1 kinase inhibitory activity, highlighting that bioisosteric replacement may disrupt critical π-π interactions required for target binding .

Comparative Data Tables

Table 1: Physicochemical Properties of Bicyclic Bioisosteres in Imatinib Analogs

| Property | Imatinib (Phenyl) | Bicyclo[2.2.2]octane (86) | 2-Oxabicyclo[2.2.2]octane (85) |

|---|---|---|---|

| Water Solubility (µM) | 351 | 113 | 389 |

| clogP | 4.5 | 3.6 | 2.6 |

| Metabolic Stability (t₁/₂, min) | 60 | 87 | 87 |

| logD | 2.6 | 2.7 | 1.8 |

Data sourced from Imatinib analog studies .

Biological Activity

1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol, also known as a derivative of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological systems, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 212.2854 g/mol. Its structure features a bicyclic system with a piperidine moiety, which is essential for its biological activity.

1. Antiarrhythmic Activity

Research indicates that derivatives of this compound exhibit notable antiarrhythmic properties. In a study involving mice, certain amino ethers derived from the compound demonstrated significant antiarrhythmic effects comparable to established agents like acetylsalicylic acid .

| Compound | Activity Type | Comparison Agent |

|---|---|---|

| Amino ethers of this compound | Antiarrhythmic | Acetylsalicylic acid |

2. Local Anesthetic Activity

The same derivatives were also tested for local anesthetic activity. The results showed that these compounds could effectively block nerve conduction in animal models, suggesting their potential use in pain management therapies .

3. Platelet Antiaggregating Activity

In vitro studies have revealed that certain derivatives possess platelet antiaggregating activity, which is crucial for preventing thrombosis and related cardiovascular events. This effect was found to be comparable to that of acetylsalicylic acid, indicating a promising avenue for therapeutic development in cardiovascular diseases .

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Antiarrhythmic Effects : A comprehensive examination of various amino ethers derived from this bicyclic structure revealed significant antiarrhythmic effects in murine models. The study concluded that modifications in the piperidine moiety could enhance these properties .

- Local Anesthetic Properties : Another investigation focused on the local anesthetic potential of 1,3,3-trimethyl derivatives. Results indicated that these compounds could effectively inhibit pain responses in animal models, suggesting their utility in clinical settings .

Q & A

Q. What are the key synthetic strategies for preparing 1,3,3-trimethyl-6-(1-piperidinyl)-2-oxabicyclo[2.2.2]octan-5-ol?

The synthesis often involves bicyclic ether formation via cycloaddition or ring-closing reactions. For example, 2-oxabicyclo[2.2.2]octane derivatives can be synthesized through aprotic double Michael addition (e.g., formation of 1,3-dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid) . Additionally, alkene-based cycloadditions with 2H-pyran-2-one derivatives yield stable 2-oxabicyclo[2.2.2]oct-5-en-3-ones, which can be functionalized further . Piperidine substitution at the 6-position may require nucleophilic displacement or reductive amination under controlled conditions.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Stereochemical analysis typically combines X-ray crystallography (for unambiguous assignment) and NMR spectroscopy (e.g., NOE experiments to determine spatial proximity of substituents). For bicyclic systems like 2-oxabicyclo[2.2.2]octane, coupling constants in H-NMR and C-NMR chemical shifts help resolve exo/endo configurations . Gas chromatography/mass spectrometry (GC/MS) with chiral columns may also separate enantiomers for optical purity assessment .

Q. What safety precautions are critical when handling this compound?

Safety data for structurally similar bicyclic alcohols (e.g., 2,2,4-trimethyl-3-oxabicyclo[2.2.2]octan-5-ol) indicate risks of skin/eye irritation and respiratory sensitization. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles).

- Immediate washing with soap/water after skin contact.

- Avoidance of inhalation via proper ventilation .

Advanced Research Questions

Q. How does the 2-oxabicyclo[2.2.2]octane scaffold influence bioactivity in drug discovery?

The rigid bicyclic structure serves as a nonclassical bioisostere for phenyl rings , enhancing metabolic stability and solubility. For example, replacing benzene with 2-oxabicyclo[2.2.2]octane in Vorinostat analogs retained HDAC inhibitory activity while altering selectivity profiles . Computational modeling (e.g., docking studies) can predict binding interactions, but empirical validation via SAR studies is essential to optimize substituent effects .

Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?

Discrepancies in hydrophobicity (logP) or solubility often arise from stereochemical variations or measurement techniques. Standardized protocols include:

Q. How can regioselective functionalization of the bicyclo[2.2.2]octane core be achieved?

Regioselectivity is controlled by steric and electronic factors. For example:

- Electrophilic substitution favors the less hindered 6-position.

- Transition-metal catalysis (e.g., Pd-mediated cross-coupling) enables selective modifications at methyl or hydroxyl groups.

- Iodocyclization strategies can introduce halogens at specific positions for downstream reactions .

Data Contradictions and Validation

Q. How should researchers address conflicting biological activity data in published studies?

Contradictory results may stem from differences in assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

- Dose-response curve replication across multiple models.

- Orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Meta-analysis of structural analogs to identify trends in activity-stereochemistry relationships .

Methodological Advances

Q. What computational tools are effective for modeling the compound’s conformational dynamics?

Q. How can enantioselective synthesis be optimized for this compound?

- Chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric induction during bicyclo[2.2.2]octane formation.

- Enzymatic resolution using lipases or esterases separates enantiomers post-synthesis .

Emerging Applications

Q. What novel roles does this compound play in materials science?

The bicyclic ether’s rigidity and oxygen atom make it a candidate for polymeric networks or cage compounds with tailored porosity. Recent studies highlight its use in metal-organic frameworks (MOFs) for gas storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.